An In-depth Technical Guide to 3,5-Difluoro-N,N-diisopropylbenzamide: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3,5-Difluoro-N,N-diisopropylbenzamide: Synthesis, Properties, and Applications in Drug Discovery
Abstract
Introduction and Structural Elucidation
3,5-Difluoro-N,N-diisopropylbenzamide belongs to the class of N,N-disubstituted benzamides, which are prevalent structural motifs in a wide range of biologically active molecules. The defining features of this compound are the two fluorine atoms on the phenyl ring at the meta positions and the two isopropyl groups on the amide nitrogen. The electron-withdrawing nature of the fluorine atoms can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for medicinal chemists.
Note on CAS Number: As of the writing of this guide, a specific CAS (Chemical Abstracts Service) registry number for 3,5-Difluoro-N,N-diisopropylbenzamide has not been found in major chemical databases. A product listing for "3,5-Difluoro-N,N-diisopropylbenzamide, 97%" exists, though without an associated CAS number, suggesting its status as a research chemical.[1]
Physicochemical Properties (Predicted and Inferred)
The following table summarizes the key physicochemical properties of 3,5-Difluoro-N,N-diisopropylbenzamide. Some of these properties are calculated or inferred based on the properties of structurally related compounds.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇F₂NO | - |
| Molecular Weight | 241.28 g/mol | - |
| Appearance | Likely a white to off-white solid | Inferred |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and THF | Inferred |
| Boiling Point | Not determined | - |
| Melting Point | Not determined | - |
Synthesis of 3,5-Difluoro-N,N-diisopropylbenzamide
The most direct and widely applicable method for the synthesis of 3,5-Difluoro-N,N-diisopropylbenzamide is the acylation of diisopropylamine with 3,5-difluorobenzoyl chloride. This reaction is a standard procedure for amide bond formation and is known for its high efficiency and reliability.
Synthesis Workflow
The overall synthetic workflow can be visualized as a two-step process starting from 3,5-difluorobenzoic acid.
Caption: Synthetic workflow for 3,5-Difluoro-N,N-diisopropylbenzamide.
Step-by-Step Experimental Protocol
This protocol provides a self-validating system for the synthesis of the title compound.
Part A: Synthesis of 3,5-Difluorobenzoyl Chloride
-
Apparatus Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube containing calcium chloride.
-
Reagent Addition: To the flask, add 3,5-difluorobenzoic acid (1.0 eq). Slowly add thionyl chloride (2.0-3.0 eq) at room temperature. A few drops of dimethylformamide (DMF) can be added as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up and Isolation: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude 3,5-difluorobenzoyl chloride, a colorless to pale yellow liquid, can be used in the next step without further purification.[2][3][4][5]
Part B: Synthesis of 3,5-Difluoro-N,N-diisopropylbenzamide
-
Apparatus Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Dissolve diisopropylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction: Cool the amine solution to 0 °C in an ice bath. Dissolve the crude 3,5-difluorobenzoyl chloride (1.0 eq) from Part A in the same anhydrous solvent and add it dropwise to the cooled amine solution via the dropping funnel.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it successively with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 3,5-Difluoro-N,N-diisopropylbenzamide as a solid.
-
Applications in Drug Development and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[6] The 3,5-difluorobenzamide motif is of particular interest for several reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the in vivo half-life of a drug.
-
Binding Affinity: Fluorine atoms can participate in favorable non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.[6]
-
Lipophilicity and Permeability: The introduction of fluorine can modulate a molecule's lipophilicity, which in turn affects its solubility, cell membrane permeability, and oral bioavailability.
The N,N-diisopropyl groups on the amide can provide steric bulk, which may influence the molecule's conformation and selectivity for its biological target. This steric hindrance can also protect the amide bond from enzymatic hydrolysis, further enhancing metabolic stability.
Potential Therapeutic Targets
While there are no specific reported biological activities for 3,5-Difluoro-N,N-diisopropylbenzamide, the broader class of fluorinated benzamides has shown activity against a range of targets, including:
-
Enzyme Inhibitors: As inhibitors of enzymes such as kinases, proteases, and polymerases.
-
Ion Channel Modulators: As modulators of various ion channels involved in neurological and cardiovascular diseases.
-
Receptor Agonists and Antagonists: As ligands for G-protein coupled receptors (GPCRs) and other cell surface receptors.
The following diagram illustrates a hypothetical signaling pathway where a derivative of 3,5-Difluoro-N,N-diisopropylbenzamide could act as an inhibitor.
Caption: Hypothetical inhibition of an intracellular kinase by a derivative.
Safety and Handling
As 3,5-Difluoro-N,N-diisopropylbenzamide is a research chemical with limited toxicological data, it should be handled with care in a well-ventilated laboratory or fume hood. The safety precautions for related N,N-disubstituted benzamides and the precursor, 3,5-difluorobenzoyl chloride, should be followed.[7][8][9][10]
Hazard Identification and Precautions
| Hazard | Precautionary Statement |
| Inhalation | May cause respiratory irritation. Avoid breathing dust. Use in a well-ventilated area.[10] |
| Skin Contact | May cause skin irritation. Wear protective gloves and clothing.[8] |
| Eye Contact | May cause serious eye irritation. Wear safety glasses with side shields or goggles.[10] |
| Ingestion | May be harmful if swallowed. Do not eat, drink, or smoke when handling. |
First Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[7]
Conclusion
3,5-Difluoro-N,N-diisopropylbenzamide represents a valuable, albeit undercharacterized, building block for the synthesis of novel chemical entities with potential therapeutic applications. Its synthesis is straightforward via standard amidation protocols. The strategic placement of fluorine atoms and bulky alkyl groups makes it an attractive scaffold for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Further research into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new and effective therapeutic agents.
References
-
MOLBASE. (n.d.). 3,5-difluoro-2-formyl-N,N-diisopropyl-4-(trimethylsilyl)benzamide. Retrieved from [Link]
-
Barbier, T., Badiou, C., Davy, F., Queneau, Y., Dumitrescu, O., Lina, G., & Soulère, L. (2021). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. Pharmaceuticals, 14(3), 237. Retrieved from [Link]
-
ChemDmart. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
MDPI. (2023, September 1). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Difluorobenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Difluorobenzamide. Retrieved from [Link]
-
European Patent Office. (1988, January 13). Process for the preparation of difluorobenzamide. Retrieved from [Link]
-
Academia.edu. (n.d.). Improved one-pot synthesis of N, N-diisopropyl-3-(2-Hydroxy-5-methylphenyl)-3-phenyl propanamide; a key intermediate for the preparation of racemic Tolterodine. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Synthesis, evaluation and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3,5-Difluorobenzoyl chloride (CAS 129714-97-2). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(3,5-Difluorobenzyl)ethylenediamine. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Difluorobenzoyl chloride. Retrieved from [Link]
-
QuickCompany. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]
Sources
- 1. 3,5-Difluoro-N,N-diisopropylbenzamide, 97% | 1288986-11-7 [m.chemicalbook.com]
- 2. CAS 129714-97-2: 3,5-Difluorobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 3. 3,5-Difluorobenzoyl chloride | 129714-97-2 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3,5-Difluorobenzoyl chloride | C7H3ClF2O | CID 145600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemdmart.com [chemdmart.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
